4-Epitetracycline-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

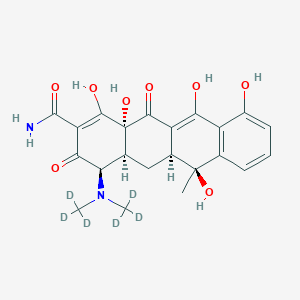

Molecular Formula |

C22H24N2O8 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1/i2D3,3D3 |

InChI Key |

NWXMGUDVXFXRIG-QRXWDJAISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H]1[C@@H]2C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Epitetracycline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Epitetracycline-d6, a deuterated internal standard crucial for the accurate quantification of tetracycline and its epimers. This document details its chemical properties, its role in analytical methodologies, and the kinetics of tetracycline epimerization.

Introduction to this compound

This compound is the deuterated form of 4-epitetracycline, which is a stereoisomer and a primary degradation product of the broad-spectrum antibiotic, tetracycline.[1][2] In solution, particularly under acidic conditions (pH 2-6), tetracycline undergoes a reversible epimerization at the C4 position to form 4-epitetracycline.[1][3] This epimer is significantly less biologically active than the parent tetracycline.[2] Due to its structural similarity and mass difference, this compound serves as an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate and precise quantification of tetracycline and its related impurities in various matrices.[4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for method development and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [5] |

| Molecular Weight | 450.47 g/mol | [5] |

| Exact Mass | 450.19092620 Da | [6] |

| Synonyms | 4-epi-Tetracycline-d6, Tetracycline EP Impurity A-d6 | [6][7] |

| Appearance | Dark Yellow Solid | [8] |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [8] |

| Purity | Often supplied as ~50% pure, containing unidentified salts | [5][8][9] |

| Unlabeled CAS Number | 79-85-6 | [5][9] |

Tetracycline Epimerization

The epimerization of tetracycline to 4-epitetracycline is a critical consideration in both the manufacturing and analysis of tetracycline-based pharmaceuticals. This reaction follows first-order reversible kinetics and is influenced by pH and temperature.

A simplified representation of this equilibrium is presented below:

The rate of epimerization is accelerated in acidic conditions, with a maximum equilibrium level of 4-epitetracycline (around 55%) observed at a pH of 3.2. The reaction is also catalyzed by the presence of phosphate and citrate ions.

Analytical Methodologies

The accurate quantification of tetracycline and its epimers is essential for quality control and residue analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose. The use of a deuterated internal standard like this compound is highly recommended to compensate for matrix effects and variations during sample preparation and analysis.

Experimental Workflow for LC-MS/MS Analysis

A typical workflow for the analysis of tetracyclines in biological or food matrices using this compound as an internal standard is depicted below.

Sample Preparation Protocol

The following is a generalized sample preparation protocol for the analysis of tetracyclines in milk, adapted from methodologies found in the literature.

-

Sample Aliquoting : Take a known volume or weight of the sample (e.g., 5 mL of milk).

-

Internal Standard Spiking : Add a precise amount of this compound solution to the sample.

-

Protein Precipitation : Add a protein precipitating agent (e.g., acetonitrile) and vortex thoroughly.

-

Centrifugation : Centrifuge the sample to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE) :

-

Condition an SPE cartridge (e.g., C18) with appropriate solvents.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes of interest with a suitable solvent.

-

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of tetracycline and 4-epitetracycline. These parameters may require optimization based on the specific instrumentation and matrix.

| Parameter | Typical Value |

| LC Column | C18 or Phenyl reverse-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A gradient elution is typically used for optimal separation. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Tetracycline: 445.2; 4-Epitetracycline: 445.2; this compound: 451.2 |

| Product Ions (m/z) | Specific product ions for each analyte are selected for quantification and confirmation. |

Quantitative Data Summary

The following table presents a summary of quantitative data for the analysis of tetracyclines from various studies.

| Analyte | Matrix | Method | LOD/LOQ | Recovery (%) | Reference |

| Tetracycline, 4-Epitetracycline | Milk | HPLC-PAD | 2.0 µg/L (LOD) | 91.5 (TC), 71.5 (4-epiTC) | [7] |

| Tetracyclines | Chicken Meat | ID-LC-MS/MS | < 0.2 µg/kg (LOQ) | 97.7 - 102.6 | [4] |

| Tetracyclines & Epimers | Shrimp | LC-MS/MS | - | - | [10] |

LOD : Limit of Detection; LOQ : Limit of Quantitation; HPLC-PAD : High-Performance Liquid Chromatography with Photodiode Array Detection; ID-LC-MS/MS : Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists in the pharmaceutical industry. Its use as an internal standard in LC-MS/MS methods allows for the reliable and accurate quantification of tetracycline and its epimer, 4-epitetracycline. Understanding the chemical properties of this standard and the kinetics of tetracycline epimerization is crucial for developing robust analytical methods for quality control, stability testing, and residue monitoring of tetracycline-containing products. This guide provides a foundational understanding and practical framework for the application of this compound in a professional laboratory setting.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-epi-Tetracycline-d6 | C22H24N2O8 | CID 57369181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. SOME OBSERVATIONS ON THE KINETICS OF THE C.4 EPIMERIZATION OF TETRACYCLINE. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]

4-Epitetracycline-d6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 4-Epitetracycline-d6, a deuterated internal standard crucial for the accurate quantification of tetracycline and its epimers in various matrices. This document is intended for researchers, scientists, and drug development professionals working in analytical chemistry, pharmacology, and food safety.

Core Chemical Properties

This compound is a stable isotope-labeled form of 4-epitetracycline, which is a degradation product and epimer of the antibiotic tetracycline. Due to its structural similarity and distinct mass, it is an ideal internal standard for mass spectrometry-based analytical methods, correcting for variations in sample preparation and instrument response.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [1][2][3][4] |

| Molecular Weight | 450.47 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 450.19092620 Da | [5] |

| CAS Number | 2373374-43-5 | [2][6] |

| Unlabeled CAS Number | 79-85-6 | [1][6] |

| IUPAC Name | (4R,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | [5] |

| Synonyms | 4-epi-Tetracycline-d6, Tetracycline EP Impurity A-d6 | [5][7] |

| Appearance | Dark Yellow Solid | [3] |

| Purity | Typically ~50% (may contain unidentified salts) | [1][2][6] |

| Storage Conditions | -20°C | [6] |

| Solubility | Soluble in methanol | |

| Application | Labeled metabolite of Tetracycline, used as an internal standard in analytical methods. | [2][3] |

Analytical Application: Quantification of Tetracyclines

This compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the sensitive and accurate quantification of tetracycline, its epimers, and other related tetracycline antibiotics in complex matrices such as animal tissues, milk, and feed. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the reliability of analytical results.

Typical Analytical Workflow

The following diagram illustrates a standard workflow for the analysis of tetracyclines using this compound as an internal standard.

References

- 1. Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]

- 3. sciex.com [sciex.com]

- 4. sciex.com [sciex.com]

- 5. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Epitetracycline-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Epitetracycline-d6, a deuterated isotopologue of 4-Epitetracycline. It is primarily used as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays for the quantification of tetracycline and its related compounds in various matrices.

Core Chemical Structure and Properties

4-Epitetracycline is an epimer of the broad-spectrum antibiotic, tetracycline. Epimerization occurs at the C4 position, resulting in a stereoisomer with significantly lower antibiotic activity.[1] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. This isotopic labeling is crucial for its function as an internal standard. The deuterium atoms are located on the two methyl groups of the dimethylamino moiety.[2]

The IUPAC name for this compound is (4R,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide.[2]

Quantitative properties of this compound are essential for its application in analytical chemistry. The following table summarizes its key computed and measured properties.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [3][4] |

| Molecular Weight | 450.47 g/mol | [3][5] |

| Exact Mass | 450.19092620 Da | [2] |

| CAS Number | 2373374-43-5 | [4] |

| Unlabeled CAS | 79-85-6 | [2][3] |

| Purity | Often supplied as ≥50% pure | [3][5] |

Logical Relationship and Application

This compound serves a critical role in quantitative analysis. Its chemical behavior is nearly identical to the native (unlabeled) 4-Epitetracycline, but its increased mass allows it to be distinguished by a mass spectrometer. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques.[6][7]

The diagram below illustrates the relationship between the parent drug, its epimer, and the deuterated standard in a typical analytical workflow.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of tetracycline residues in complex matrices like animal tissues, milk, and environmental samples.[7][8]

The following diagram outlines a typical experimental workflow for quantifying tetracycline antibiotics using this compound as an internal standard.

This protocol is adapted from established isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) methods.[7]

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Tetracycline, Chlortetracycline, Oxytetracycline, Doxycycline (Certified Reference Materials)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid

-

EDTA-McIlvaine buffer (pH 4.0)

-

Oasis HLB Solid Phase Extraction (SPE) cartridges

-

Ultrapure water

2. Standard Preparation:

-

Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

-

Prepare working standard solutions by diluting the stock solution to the desired concentration (e.g., 100 ng/mL).

-

Prepare calibration standards containing known concentrations of the target tetracyclines.

3. Sample Preparation:

-

Homogenize 2.0 g (± 0.1 g) of chicken meat sample.

-

Add a precise volume of the this compound working solution to the sample to act as the internal standard.

-

Add 10 mL of EDTA-McIlvaine buffer. Vortex for 2 minutes and centrifuge at 8000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine all supernatants.

4. Solid Phase Extraction (SPE) Cleanup:

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of ultrapure water.

-

Elute the analytes with 6 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each tetracycline and for this compound.

6. Quantification:

-

Quantification is based on the ratio of the peak area of the native tetracycline analyte to the peak area of the this compound internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their concentrations. The concentration of the analyte in the sample is then determined from this curve. This isotope dilution approach corrects for matrix effects and variations in sample recovery during preparation.[7]

References

- 1. This compound | Nano diainc [nanodiainc.com]

- 2. 4-epi-Tetracycline-d6 | C22H24N2O8 | CID 57369181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Tetracycline EP Impurity A-d6 (this compound) [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of 4-Epitetracycline-d6

This guide provides a comprehensive overview of the synthesis and characterization of 4-Epitetracycline-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of tetracycline antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

4-Epitetracycline is a common impurity and a less active epimer of the broad-spectrum antibiotic tetracycline. The deuterium-labeled analog, this compound, in which the two methyl groups of the dimethylamino moiety are replaced with trideuteriomethyl groups, serves as an invaluable tool in mass spectrometry-based bioanalytical methods. Its use as an internal standard allows for accurate quantification of 4-epitetracycline in various biological matrices by correcting for matrix effects and variations in sample processing.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process: first, the preparation of the unlabeled 4-epitetracycline, followed by the introduction of the deuterium labels.

Stage 1: Preparation of 4-Epitetracycline

A practical approach for obtaining 4-epitetracycline involves its isolation from the mother liquor of tetracycline urea complex salt crystallization, a byproduct of tetracycline production.

Experimental Protocol:

-

Acidification: The tetracycline urea complex salt crystal mother liquor is acidified to a pH of 1.0–3.0 using oxalic acid.

-

Stirring and Filtration: The acidified solution is stirred for 10–40 minutes at a temperature of 25–40 °C, followed by filtration to remove precipitated impurities.

-

Cooling and Basification: The filtrate is cooled to 18–22 °C, and then 13% ammonia water is slowly added to raise the pH to 4.0–6.0, while maintaining the temperature between 5–20 °C.

-

Crystallization and Isolation: The mixture is stirred for 60–120 minutes to facilitate the crystallization of the 4-epitetracycline crude product. The crude product is then isolated by centrifugation, washed with purified water, and dried.

-

Purification: The crude 4-epitetracycline is dissolved in water by adjusting the pH to 1.0–3.0 with hydrochloric acid. The pH is then readjusted to 4.0–6.0 with ammonia water at a controlled temperature of 5–20 °C to induce recrystallization. The purified 4-epitetracycline is collected by filtration, washed, and dried.

Stage 2: Deuteration of 4-Epitetracycline

The introduction of the two trideuteriomethyl (-CD3) groups at the C-4 dimethylamino position can be achieved through a modified Eschweiler-Clarke reaction using deuterated reagents. This reductive amination procedure is a well-established method for the N-methylation of primary and secondary amines. In this case, it would be a deuteromethylation of the demethylated precursor, 4-amino-tetracycline. A more direct, though less commonly documented, approach would be an exchange reaction, however, the C-N bonds of the dimethylamino group are generally stable. Therefore, a synthetic route starting from a 4-amino precursor is more plausible.

Proposed Experimental Protocol (based on Eschweiler-Clarke reaction):

-

Preparation of 4-Amino-4-demethyl-tetracycline: This precursor can potentially be synthesized from tetracycline through multi-step reactions involving demethylation and protection/deprotection strategies, or through biosynthetic approaches using specific mutant strains of Streptomyces aureofaciens.

-

Reductive Deuteromethylation: 4-Amino-4-demethyl-tetracycline is dissolved in a suitable solvent. Deuterated formaldehyde (D2CO) and deuterated formic acid (DCOOD) are added in excess.

-

Reaction and Work-up: The reaction mixture is heated to facilitate the reductive amination. Upon completion, the reaction is cooled, and the pH is adjusted to precipitate the this compound.

-

Purification: The product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC).

Experimental Workflow and Diagrams

The overall process for the synthesis and purification of this compound is depicted in the following workflow diagram.

Caption: Synthesis and purification workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the chemical purity of this compound and for separating it from tetracycline and other related impurities.

Experimental Protocol for HPLC Analysis:

-

Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M ammonium dihydrogen phosphate, pH 2.2) and an organic modifier (e.g., acetonitrile) is typically employed.

-

Detection: UV detection at a wavelength of 280 nm is appropriate for tetracyclines.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Injection Volume: 10-20 µL of the sample solution.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₂₂H₁₈D₆N₂O₈

-

Monoisotopic Mass: 450.1909 Da

-

Fragmentation Pattern: The fragmentation of tetracyclines and their epimers can be complex. In positive ion mode, common losses include water (H₂O or D₂O) and ammonia (NH₃). The presence of the d6-dimethylamino group will result in a characteristic shift in the m/z of fragments containing this moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most significant difference compared to unlabeled 4-epitetracycline would be the absence of the signal corresponding to the N(CH₃)₂ protons. Other proton signals would remain largely unaffected.

-

¹³C NMR: The carbon signals of the two methyl groups of the dimethylamino moiety would be observed as septets due to coupling with deuterium (I=1), and their chemical shift would be slightly upfield compared to the unlabeled compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₂₂H₁₈D₆N₂O₈ | - |

| Molecular Weight | 450.48 g/mol | - |

| Monoisotopic Mass | 450.1909 Da | - |

| Chemical Purity (HPLC) | >98% (typical) | - |

| Isotopic Purity | >98% (typical) | - |

Logical Relationships in Characterization

The characterization of this compound involves a logical progression of analytical techniques to confirm its identity and purity.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The synthesis involves the isolation of 4-epitetracycline followed by a deuteration step, likely via a modified Eschweiler-Clarke reaction on a suitable precursor. The characterization relies on a combination of HPLC for purity assessment, mass spectrometry for identity and isotopic enrichment confirmation, and NMR spectroscopy for detailed structural elucidation. The availability of high-purity, well-characterized this compound is essential for advancing research and development in the field of tetracycline antibiotics.

4-Epitetracycline-d6 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Epitetracycline-d6, a deuterated internal standard essential for the accurate quantification of tetracycline and its epimers in various matrices. This document details its fundamental properties, provides insights into relevant analytical methodologies, and presents logical workflows for its application in research and drug development.

Core Physical and Chemical Properties

This compound is the deuterated form of 4-epitetracycline, an epimer of the broad-spectrum antibiotic tetracycline. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods. Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [1][2][3][4] |

| Molecular Weight | 450.47 g/mol | [1][3][4] |

| 450.48 g/mol | [2][5] | |

| 450.5 g/mol | ||

| Exact Mass | 450.19092620 Da | |

| CAS Number | 2373374-43-5 | [2][3][5] |

| Unlabeled CAS Number | 79-85-6 | [1][6] |

| Appearance | Dark Yellow Solid | |

| Purity | ~ ≥50% (often contains unidentified salts) | [1][3][6] |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source(s) |

| XLogP3 | -2 | |

| Hydrogen Bond Donor Count | 6 | |

| Hydrogen Bond Acceptor Count | 9 | |

| Rotatable Bond Count | 2 | |

| Complexity | 971 | |

| Topological Polar Surface Area | 182 Ų |

Epimerization of Tetracycline

Tetracycline can undergo reversible epimerization at the C-4 position in solution, particularly under acidic conditions (pH 2-6), to form 4-epitetracycline.[7] This is a critical consideration in analytical methods, as the epimer has significantly reduced antibacterial activity.[8] The use of this compound as an internal standard allows for the accurate quantification of both the parent drug and its epimer.

Experimental Protocols: Analytical Methodologies

Due to its nature as a stable-labeled internal standard, this compound is primarily utilized in quantitative analytical methods, most notably High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The following outlines a general experimental protocol for the quantification of tetracycline in a biological matrix, using this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add a known concentration of this compound solution.

-

Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile or a solution of trichloroacetic acid. Trichloroacetic acid has been shown to stabilize tetracyclines against epimerization.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

HPLC-MS/MS Analysis

The separation and quantification of tetracycline and this compound can be achieved using a reverse-phase HPLC system coupled to a tandem mass spectrometer.

Table 3: Example HPLC-MS/MS Parameters

| Parameter | Condition |

| HPLC Column | C18 or Phenyl column (e.g., 3.9 mm i.d. x 30 cm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient to separate tetracycline from its epimer and other matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Transitions (MRM) | Tetracycline: Specific precursor and product ions this compound: Specific precursor and product ions with a +6 Da shift |

| Detection | Multiple Reaction Monitoring (MRM) |

Note: The specific mass transitions for tetracycline and this compound need to be optimized on the specific mass spectrometer being used. The deuterated internal standard will have a precursor ion that is 6 Da higher than the non-deuterated analyte.

Workflow for Quantitative Analysis

The use of this compound as an internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification of tetracycline.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its well-defined physical and chemical properties, coupled with its role as a stable-labeled internal standard, enable the development of robust and reliable analytical methods for the quantification of tetracycline and its epimers. The methodologies and workflows described in this guide provide a solid foundation for the effective utilization of this compound in a laboratory setting.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Epitetracycline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Epitetracycline-d6, a deuterated isotopologue of 4-epitetracycline, a common impurity and epimer of the broad-spectrum antibiotic, tetracycline. This document details its chemical properties, primary applications, and a representative experimental protocol for its use as an internal standard in analytical methodologies.

Introduction

This compound is the deuterium-labeled form of 4-epitetracycline.[1][2] 4-epitetracycline is a stereoisomer of tetracycline, an antibiotic that functions by inhibiting protein synthesis in bacteria.[3][4] Due to its structural similarity and mass difference from the unlabeled compound, this compound is an invaluable tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the accurate quantification of tetracycline and its related impurities in complex biological matrices.[5][6]

Chemical and Physical Properties

The nomenclature and CAS number for this compound can vary depending on the supplier and whether it is in its hydrochloride salt form. The most commonly associated CAS number for the deuterated epimer is 2373374-43-5 .[7][8] It is crucial for researchers to verify the specific form and associated CAS number from the certificate of analysis provided by the supplier.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2373374-43-5 | [7][8] |

| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [1][7][8] |

| Molecular Weight | Approximately 450.47 g/mol | [1][7][8] |

| Synonyms | Tetracycline EP Impurity A-d6, (4R,4aS,5aS,6S,12aS)-4-(bis(methyl-d3)amino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | [7][8] |

| Appearance | Dark Yellow Solid | [2] |

| Purity | Can vary significantly (e.g., ≥50%); lot-specific purity should be confirmed via the Certificate of Analysis. | [1][2] |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [2] |

Mechanism of Action of Tetracyclines

Tetracyclines, the parent class of compounds, are bacteriostatic agents that inhibit protein synthesis in both gram-positive and gram-negative bacteria.[3][9] They specifically bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[3]

Application as an Internal Standard

The primary application of this compound is as an internal standard (IS) in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in bioanalytical assays.[5]

Key advantages of using this compound as an internal standard include:

-

Similar Physicochemical Properties: It behaves almost identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation, thus compensating for matrix effects and procedural losses.[5]

-

Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a mass shift, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[5]

-

Improved Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, variability is significantly reduced, leading to more reliable and reproducible results.[10]

Experimental Protocols

While a specific, validated protocol for this compound was not found in the reviewed literature, a general workflow for the use of a deuterated internal standard in a plasma sample is presented below. This protocol is adapted from methodologies for similar stable isotope-labeled internal standards and should be optimized for the specific analyte and matrix.[5]

Sample Preparation and Extraction for LC-MS/MS Analysis

-

Preparation of Working Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Prepare a working internal standard solution by diluting the stock solution to the desired concentration. The optimal concentration should be determined during method development.

-

-

Sample Spiking:

-

To a 100 µL aliquot of the biological sample (e.g., plasma, urine) in a microcentrifuge tube, add a small volume (e.g., 10 µL) of the internal standard working solution.

-

Vortex the sample briefly to ensure thorough mixing.

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile to the sample to precipitate proteins.

-

Vortex vigorously for 1-2 minutes to ensure complete precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Analysis:

-

Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.

-

HPLC Method for Tetracycline and its Epimers

For the chromatographic separation of tetracycline and its impurities, a reverse-phase HPLC method can be employed. The following is an example method, which may require optimization.[11]

-

Column: Microparticulate phenyl column (e.g., 3.9 mm i.d. x 30 cm).[11]

-

Mobile Phase: A gradient of acetonitrile in a phosphate buffer. For example, a step gradient from 12% to 22% acetonitrile in 0.2 M phosphate buffer at pH 2.2.[11]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 355 nm) or mass spectrometry.

Conclusion

This compound is a critical reagent for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics. Its use as a stable isotope-labeled internal standard enables the development of robust, accurate, and precise analytical methods for the quantification of tetracycline and its related substances. Proper understanding of its properties and adherence to optimized experimental protocols are essential for generating reliable data in research and development settings.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 4-Epitetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rxnchem.com [rxnchem.com]

- 8. Tetracycline EP Impurity A-d6 (this compound) [cymitquimica.com]

- 9. m.youtube.com [m.youtube.com]

- 10. lcms.cz [lcms.cz]

- 11. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Epitetracycline-d6 Molecular Weight and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular properties of 4-Epitetracycline-d6, a deuterated isotopologue of a tetracycline metabolite. The document details its molecular weight, chemical formula, and presents a comprehensive experimental protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key molecular identifiers for this compound.

| Property | Value | Source |

| Molecular Weight | 450.47 g/mol | [1][2] |

| 450.48 g/mol | [3][4] | |

| 450.5 g/mol | [5] | |

| Monoisotopic Mass | 450.19092620 Da | [5] |

| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [1][2][3] |

| CAS Number (Unlabeled) | 79-85-6 | [1][5] |

Experimental Protocol: Determination of this compound by LC-MS/MS

This section outlines a typical method for the separation, detection, and quantification of this compound in a sample matrix. This protocol is based on established methods for the analysis of tetracycline derivatives.

1. Sample Preparation

-

Extraction: For solid samples (e.g., tissues), homogenization is performed followed by extraction with an appropriate solvent system, such as an oxalic acid solution.

-

Protein Precipitation: For biological matrices, proteins are removed, often by the addition of trichloroacetic acid.

-

Solid Phase Extraction (SPE): The extract is cleaned up using a polymeric reversed-phase SPE cartridge to remove interfering substances.

-

Reconstitution: The eluent from the SPE cartridge is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase (e.g., 0.1% formic acid in a methanol/water mixture).

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 analytical column is suitable for the separation of tetracyclines.

-

Mobile Phase: A gradient elution is typically employed using a two-solvent system:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile or methanol

-

-

Flow Rate: A typical flow rate is in the range of 0.2-0.8 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.

-

Injection Volume: A small volume, typically 2-10 µL, of the reconstituted sample is injected.

3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for tetracyclines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

-

Ion Transitions: Specific MRM transitions for this compound would be determined by infusing a standard solution into the mass spectrometer.

-

Source Parameters: Parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage are optimized to achieve the best signal intensity for the analyte.

4. Data Analysis

-

The concentration of this compound in the sample is determined by comparing the peak area of its specific MRM transition to a calibration curve generated from standards of known concentrations.

-

An internal standard, a structurally similar compound, may be used to correct for variations in sample preparation and instrument response.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound.

Caption: A high-level overview of the analytical workflow.

Caption: The path of the analyte through the mass spectrometer.

References

An In-depth Technical Guide to Labeled Tetracycline Metabolites for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of labeled tetracycline metabolites, their synthesis, and their application in various research fields. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these powerful tools in their studies.

Introduction to Labeled Tetracyclines

Tetracyclines are a class of broad-spectrum antibiotics that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] Their unique four-ring structure allows for chemical modifications to introduce various labels, including isotopes, fluorescent tags, and affinity tags like biotin. These labeled metabolites are invaluable for a wide range of research applications, from studying metabolic pathways and drug-target interactions to cellular imaging and affinity purification.

Labeling Strategies for Tetracycline Metabolites

The choice of label depends on the specific research application. The most common labeling strategies include:

-

Isotopic Labeling: This involves the incorporation of stable or radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), carbon-14 (¹⁴C), or tritium (³H), into the tetracycline molecule.[2][3] Isotope-labeled tetracyclines are primarily used as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic and metabolic studies.[4][5] The synthesis of isotopically labeled tetracyclines can be achieved through biosynthetic approaches, such as feeding microorganisms with labeled precursors like ¹³C-labeled acetate, or through chemical synthesis.[6] For example, deuterated tetracycline (Tetracycline-d6) is commercially available and serves as an excellent internal standard for LC-MS/MS quantification.[2]

-

Fluorescent Labeling: Attaching a fluorescent dye to the tetracycline molecule enables its detection and visualization using fluorescence-based techniques.[7] Tetracyclines themselves possess intrinsic fluorescence, which has been utilized in applications like bone labeling. However, conjugating them with brighter and more photostable fluorophores can significantly enhance their utility in cellular imaging, fluorescence polarization assays, and fluorescence resonance energy transfer (FRET) studies.[8][9] Common methods for fluorescently labeling tetracyclines involve targeting reactive functional groups on the tetracycline scaffold for conjugation with fluorescent dyes.

-

Biotinylation: Biotin is a small molecule with a very high affinity for streptavidin and avidin. Biotinylating tetracycline metabolites creates a powerful tool for affinity-based applications.[10] Biotinylated tetracyclines can be used to isolate and identify tetracycline-binding proteins from complex biological mixtures through affinity purification.[11] The synthesis of biotinylated tetracyclines typically involves the use of biotinylating reagents that react with specific functional groups on the tetracycline molecule. Commercially available biotin-conjugated tetracycline and doxycycline are available for research use.

Quantitative Data on Labeled Tetracycline Metabolites

The following tables summarize key quantitative data for various labeled and unlabeled tetracycline derivatives from the literature. This data is essential for designing and interpreting experiments.

| Compound | Assay Type | Target | Key Parameter | Value | Reference |

| Tetracycline | Fluorescence Polarization | Tet Repressor | Kd | Not specified | [7] |

| Oxytetracycline | Fluorescence Polarization | Aptamer | Kd | 62 nM | [1] |

| Demeclocycline | Fluorescence Polarization | Cancer Tissue | Polarization | Significantly Higher | [8] |

| Tetracycline | Fluorescence Polarization | Cancer Tissue | Polarization | Significantly Higher | [8] |

| Minocycline | Efflux Pump Competition | AcrB | EC50 | 124 µM | [12] |

| Tetracyclines (10) | Fluorescence Polarization | Mutant TetR | IC50 | 15.5–55.2 ng/mL | [7] |

| Tetracycline | Ribosome Binding (in vitro) | 80S Ribosome | Kd | ~30 µM | [13] |

Table 1: Binding Affinities and Potencies of Tetracycline Derivatives. This table presents a summary of binding affinities (Kd), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for various tetracycline compounds against different biological targets.

| Compound | Matrix | Detection Method | LOD | LOQ | Reference |

| Tetracyclines (12) | Water | LC-MS/MS | 0.01–0.15 ng/L | 0.03–0.50 ng/L | [14] |

| Tetracyclines (4) | Chicken Meat | ID-LC-MS/MS | < 0.2 µg/kg | Not specified | [4] |

| Tetracyclines (3) | Eggs | LC-MS-MS | Not specified | 20-400 µg/kg | [15] |

| Tetracycline | Water | Fluorescent Probe | 120 nM | Not specified | [7] |

| Tetracycline | Water | Fluorescent CD | 0.005 mg/L | Not specified | [16] |

| Tetracyclines (4) | Water | Fluorescent Probe | < 1 nM | Not specified | [12] |

Table 2: Detection Limits of Tetracycline Analysis. This table summarizes the limits of detection (LOD) and limits of quantification (LOQ) for various tetracycline compounds in different matrices using a range of analytical techniques.

Experimental Protocols

This section provides detailed methodologies for key experiments involving labeled tetracycline metabolites.

Protocol 1: Synthesis of a Doxycycline-Amino Acid Conjugate via Click Chemistry

This protocol describes a click-chemistry-based approach for synthesizing biologically active doxycycline-amino acid conjugates.[17]

Materials:

-

9-Aminodoxycycline derivative

-

Propargyl-functionalized amino acid

-

Copper(I) catalyst (e.g., copper(I) bromide)

-

Solvent (e.g., dimethylformamide)

Procedure:

-

Dissolve the 9-aminodoxycycline derivative and the propargyl-functionalized amino acid in the solvent.

-

Add the copper(I) catalyst to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and purify the doxycycline-amino acid conjugate using standard chromatographic techniques.

Protocol 2: Ribosome Binding Assay using ³H-Tetracycline

This protocol details a nitrocellulose filter-binding assay to measure the binding of radiolabeled tetracycline to ribosomal subunits.[18]

Materials:

-

Purified 30S ribosomal subunits

-

³H-Tetracycline

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 3 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol, 0.05 mM spermine, 2 mM spermidine)

-

Nitrocellulose membranes (0.45 µm)

-

Scintillation fluid and counter

Procedure:

-

Pre-incubate the 30S ribosomal subunits in binding buffer at 37°C for 10 minutes.

-

Add ³H-tetracycline to the ribosomal subunit solution and incubate for an additional 15 minutes at 37°C.

-

Filter the reaction mixture through a nitrocellulose membrane under vacuum.

-

Wash the membrane with cold binding buffer to remove unbound ³H-tetracycline.

-

Dry the membrane, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

Protocol 3: Affinity Purification of Tetracycline-Binding Proteins

This protocol outlines a general workflow for the enrichment of biotinylated proteins using streptavidin-coated beads, which can be adapted for identifying tetracycline-binding proteins using a biotinylated tetracycline probe.[10][11]

Materials:

-

Cell lysate containing potential tetracycline-binding proteins

-

Biotinylated tetracycline probe

-

Streptavidin-coated magnetic or agarose beads

-

Wash buffers (e.g., RIPA buffer, high salt buffer)

-

Elution buffer (e.g., buffer containing high concentration of free biotin or a denaturing buffer)

Procedure:

-

Incubate the cell lysate with the biotinylated tetracycline probe to allow for binding.

-

Add the streptavidin-coated beads to the lysate and incubate to capture the biotin-tetracycline-protein complexes.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of labeled tetracycline metabolites.

Conclusion

Labeled tetracycline metabolites are indispensable tools for modern biological research. The ability to introduce isotopic, fluorescent, and affinity labels onto the tetracycline scaffold has opened up new avenues for investigating its mechanism of action, metabolic fate, and interactions with biological systems. This guide provides a foundational understanding of the synthesis, characterization, and application of these important research reagents, empowering scientists to leverage their full potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Comparative Study of Interaction of Tetracycline with Several Proteins Using Time Resolved Anisotropy, Phosphorescence, Docking and FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. A tetracycline-inducible Split TurboID system for specific biotinylation and identification of nuclear proteins from HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Click-chemistry-derived tetracycline-amino acid conjugates exhibiting exceptional potency and exclusive recognition of the reverse tet repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 4-Epitetracycline-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the analytical data and methodologies associated with a representative Certificate of Analysis for 4-Epitetracycline-d6. This stable isotope-labeled internal standard is critical for the accurate quantification of 4-epitetracycline, a key impurity and degradation product of the antibiotic tetracycline, in various analytical settings.

Compound Identification and Specifications

This compound is the deuterated form of 4-epitetracycline. The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium atoms, typically on the dimethylamino group, to increase its molecular weight without significantly altering its chemical properties. This mass shift is essential for its use as an internal standard in mass spectrometry-based assays.

| Identifier | Value |

| Product Name | This compound |

| Synonyms | Tetracycline EP Impurity A-d6[1][2] |

| CAS Number | 2373374-43-5[1][3] |

| Unlabeled CAS | 79-85-6[3] |

| Molecular Formula | C₂₂H₁₈D₆N₂O₈[1][3][4] |

| Molecular Weight | 450.47 g/mol [3][4] |

Physicochemical Properties

The physical and chemical characteristics of a reference standard are fundamental to its proper handling, storage, and use in experimental protocols.

| Property | Specification |

| Appearance | Solid |

| Purity | ≥95% |

| Isotopic Enrichment | Deuterium ≥99% |

| Storage Conditions | -20°C, protect from light and moisture |

| Solubility | Soluble in DMSO, Methanol |

Analytical Data and Experimental Protocols

The certification of this reference material relies on a combination of analytical techniques to confirm its identity, purity, and isotopic enrichment.

HPLC is employed to determine the chemical purity of the compound by separating it from any non-labeled species, isomers, or other impurities.

Experimental Protocol:

-

Instrument: Standard HPLC system with UV-Vis or Diode Array Detector (DAD).

-

Column: A microparticulate phenyl column (e.g., 3.9 mm i.d. x 30 cm) is often effective.[5]

-

Mobile Phase: A step gradient of acetonitrile in a phosphate buffer is commonly used. For example, a gradient of 12-22% acetonitrile in 0.2 M phosphate buffer (pH 2.2).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for tetracyclines (e.g., 280 nm or 355 nm).

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

| Parameter | Result |

| Retention Time (RT) | Lot-specific (e.g., 15.8 min) |

| Purity (by Area %) | ≥95.0% |

Mass spectrometry confirms the molecular weight of the deuterated compound and verifies the degree of isotopic labeling.

Experimental Protocol:

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan mode to detect the [M+H]⁺ ion.

-

Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical value. The isotopic distribution pattern is analyzed to confirm the d6 labeling and calculate the isotopic enrichment.

| Parameter | Theoretical [M+H]⁺ | Measured [M+H]⁺ |

| Mass-to-Charge (m/z) | 451.22 | Lot-specific (e.g., 451.2215) |

¹H-NMR (Proton NMR) is used to confirm the molecular structure and verify the positions of the deuterium labels. In the case of this compound, the signal corresponding to the N(CH₃)₂ protons should be absent or significantly diminished.

Experimental Protocol:

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as DMSO-d6 or Methanol-d4.

-

Analysis: The resulting spectrum is compared against the spectrum of the non-labeled 4-epitetracycline standard. The absence of the N-dimethyl proton signal confirms successful deuteration at that site.

Workflow and Signaling Pathway Diagrams

Visual representations of the quality control process and the compound's biological mechanism provide a clearer understanding of its application and context.

The following diagram outlines the logical flow of the certification process for a stable isotope-labeled standard like this compound.

Caption: Quality Control (QC) workflow for this compound.

Tetracyclines, including their epimers, act as protein synthesis inhibitors in bacteria.[6] They achieve this by binding to the bacterial ribosome and preventing the attachment of aminoacyl-tRNA.[6][7]

Caption: Tetracycline's mechanism of action on bacterial ribosomes.

This guide provides a foundational understanding of the data and protocols associated with the certification of this compound. Researchers and drug development professionals should always refer to the specific Certificate of Analysis provided with their lot of the reference standard for precise data.

References

- 1. rxnchem.com [rxnchem.com]

- 2. Tetracycline EP Impurity A-d6 (this compound) [cymitquimica.com]

- 3. 4-epi-Tetracycline-d6 (approximately 50% pure, contains unidentified salts) [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]

Technical Guide: 4-Epitetracycline-d6 for Research Applications

This guide provides an in-depth overview of 4-Epitetracycline-d6, a deuterated form of a tetracycline epimer, for researchers, scientists, and drug development professionals. It covers supplier information, pricing, technical data, and detailed experimental protocols.

Introduction

4-Epitetracycline is a reversible epimer of the broad-spectrum antibiotic tetracycline. While it exhibits lower antibacterial activity compared to its parent compound, it is a crucial reference standard in analytical and research settings for studying the degradation, metabolism, and pharmacokinetics of tetracycline drugs.[1][2] The deuterated form, this compound, serves as an internal standard in mass spectrometry-based analytical methods, enabling precise quantification.

Supplier and Pricing Information

The availability and pricing of this compound can vary among suppliers. The following table summarizes currently available information. Researchers are advised to contact suppliers directly for the most up-to-date pricing and to inquire about the availability of certificates of analysis.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (EUR) |

| CymitQuimica | Tetracycline EP Impurity A-d6 (this compound) | 4Z-T-4029 | Not Specified | 10mg, 25mg, 50mg | €7,280.00 (10mg), €13,347.00 (25mg), €21,840.00 (50mg)[3] |

| RXN Chemicals | Tetracycline EP Impurity A-d6 (this compound) | Not Specified | High-purity | Not Specified | Contact for pricing[4] |

| Santa Cruz Biotechnology | 4-epi-Tetracycline-d6 | sc-219424 | ~ ≥50% | Not Specified | Contact for pricing[5] |

| Pharmaffiliates | 4-epi-Tetracycline-d6 (approximately 50% pure, contains unidentified salts) | PA STI 081720 | ~50% | Not Specified | Contact for pricing[1][6] |

| Nano diainc | This compound | Not Specified | Not Specified | Not Specified | Not Available For Sale[7] |

Note: Pricing and availability are subject to change. The purity of the compound can vary significantly between suppliers; therefore, it is crucial to obtain a lot-specific Certificate of Analysis.

Technical Data

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Tetracycline EP Impurity A-d6 | [3][4] |

| Molecular Formula | C22H18D6N2O8 | [4] |

| Molecular Weight | 450.48 g/mol | [4] |

| CAS Number | 2373374-43-5 | [4] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline antibiotics, including their epimers, exert their antibacterial effect by inhibiting protein synthesis in bacteria. This process is crucial for bacterial growth and replication. The primary target is the 30S ribosomal subunit. By binding to the 30S subunit, tetracyclines block the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein elongation.

References

Technical Guide: Safety and Handling of 4-Epitetracycline-d6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-Epitetracycline-d6. The safety data presented is primarily derived from the hydrochloride salt of the non-deuterated compound, 4-Epitetracycline HCl, and should be considered a close surrogate. It is imperative to consult the most recent Safety Data Sheet (SDS) from your specific supplier before handling this compound. All laboratory work should be conducted by trained personnel in a controlled environment.

Introduction

This compound is a deuterated isotopologue of 4-Epitetracycline, an epimer and degradation product of the broad-spectrum antibiotic, tetracycline.[1] As a labeled compound, it serves as an internal standard in pharmacokinetic and metabolic studies, and as a reference material in analytical chemistry.[2][3] This guide provides a comprehensive overview of the known safety and handling protocols for this compound to ensure its safe use in a research and development setting.

Hazard Identification and Classification

4-Epitetracycline is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation, as well as potential reproductive toxicity.[4][5]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[4][5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[4][5] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[4][5] |

| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[4][5] |

Pictograms:

-

GHS07: Exclamation Mark

-

GHS08: Health Hazard

Signal Word: Warning

Physical and Chemical Properties

The available data for this compound and its hydrochloride salt are summarized below.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C22H18D6N2O8 | |

| Molecular Weight | 450.47 g/mol | [2] |

| Appearance | Dark Yellow Solid | [2] |

| 4-Epitetracycline Hydrochloride | ||

| Molecular Formula | C22H24N2O8 · HCl | |

| Molecular Weight | 480.90 g/mol | |

| Appearance | Yellow fine crystalline powder | [1] |

| Purity | ≥98% | |

| UV/Vis. (λmax) | 219, 256, 364 nm | [6] |

Toxicological Information

Toxicological data for this compound is not available. The following data is for the non-deuterated form.

| Toxicity Endpoint | Value | Species | Route | Source |

| LD50 | >500 mg/kg | Mouse | Intraperitoneal | [5] |

| LD50 | 6,443 mg/kg | Rat | Oral | [7] |

Key Toxicological Effects:

-

Acute Effects: Causes skin, eye, and respiratory irritation.[4][5]

-

Chronic Effects: Suspected of damaging fertility or the unborn child.[4][5] Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[4]

-

Photosensitizer: May cause photosensitivity.[4]

-

Germ Cell Mutagenicity: An Ames test with Salmonella typhimurium was mentioned, but results were not detailed in the provided search results.[7]

Experimental Protocols and Handling

While specific experimental protocols for the safety assessment of this compound are not detailed in the provided search results, a general safe handling workflow can be established based on the available Safety Data Sheets for the hydrochloride salt.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection: Handle with gloves. The specific glove material and thickness should be chosen based on the solvent used and the duration of exposure. Wear appropriate protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.[4]

-

Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[8]

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][8] The recommended storage temperature is -20°C.[4][6] Keep the container tightly closed.[4] The compound is sensitive to air, light, and moisture.[4]

Spillage and Waste Disposal

-

Spillage: In case of a spill, evacuate personnel to a safe area.[4] Wear appropriate PPE. Avoid dust formation.[4] Sweep up the material and place it in a suitable, closed container for disposal.[4] Prevent the product from entering drains.[4]

-

Waste Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]

Visualized Workflows and Relationships

Safe Handling Workflow

Caption: A flowchart illustrating the recommended steps for safely handling this compound.

Hierarchy of Hazard Controls

Caption: A diagram showing the hierarchy of controls for mitigating exposure to this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

Conclusion

This compound is a valuable tool in pharmaceutical research. While specific safety data for the deuterated form is limited, the information available for its non-deuterated hydrochloride salt indicates that it should be handled with care, utilizing appropriate personal protective equipment and engineering controls to minimize exposure. Researchers must adhere to the safety protocols outlined in this guide and the supplier's SDS to ensure a safe laboratory environment.

References

- 1. 4-EPITETRACYCLINE HYDROCHLORIDE | 23313-80-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Critical Role of Deuterated Tetracycline Standards in Modern Analytical Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of deuterated tetracycline standards, focusing on their indispensable role in enhancing the accuracy and reliability of quantitative analytical methods. As the demand for precise measurement of tetracycline antibiotics in complex matrices such as food, environmental samples, and biological fluids grows, so does the necessity for robust analytical techniques. Deuterated standards have emerged as the gold standard for achieving this precision, primarily through isotope dilution mass spectrometry.

Core Application: The Gold Standard for Quantitative Analysis

Deuterated tetracyclines, such as tetracycline-d6, are stable isotope-labeled (SIL) analogues of their parent compounds.[1] The key principle behind their application lies in their chemical and physical similarity to the non-labeled analyte. When introduced into a sample, the deuterated standard behaves nearly identically to the target tetracycline throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and co-ionization behavior allows the SIL standard to serve as an ideal internal standard (IS), compensating for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[2][3]

The primary applications of deuterated tetracycline standards include:

-

Therapeutic Drug Monitoring (TDM): Ensuring optimal drug dosage in patients by accurately measuring tetracycline concentrations in biological fluids like serum and plasma.

-

Food Safety and Residue Analysis: Quantifying antibiotic residues in food products of animal origin, such as meat, milk, and eggs, to ensure compliance with maximum residue limits (MRLs).[4]

-

Environmental Monitoring: Detecting and quantifying tetracycline contaminants in environmental samples like water and soil to assess ecological impact.[3][5]

-

Pharmacokinetic (PK) and Metabolic Studies: While less common for tetracyclines themselves, deuteration can be used to alter the metabolic profile of drugs (a "deuterium switch") by leveraging the kinetic isotope effect (KIE).[5][6][7][8] The stronger carbon-deuterium bond can slow down metabolism at specific sites, potentially improving a drug's half-life and safety profile.[5][7][8]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated standards is central to the Isotope Dilution Mass Spectrometry (IDMS) technique. This method relies on the addition of a known amount of the deuterated internal standard to the sample before any processing. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the analyte's signal to the standard's signal, the concentration of the analyte can be determined with high accuracy, irrespective of sample losses during preparation.[4]

Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS).

Quantitative Data Summary

The use of deuterated tetracycline standards in LC-MS/MS methods yields excellent performance in terms of linearity, sensitivity, and accuracy. The tables below summarize quantitative data from various studies.

Table 1: Method Validation Parameters for Tetracycline Analysis using Deuterated Standards

| Analyte | Matrix | Linearity Range | r² | LOD | LOQ | Reference |

| Tetracyclines | Chicken Meat | 10 - 200 µg/kg | >0.99 | - | <0.2 µg/kg | [4] |

| Nine Antimicrobials (incl. Tetracycline) | Human Serum | 0.5 - 50 ng/mL | >0.99 | - | 0.01 - 0.2 ng/mL | [9] |

| Four Tetracyclines | Animal Feed | - | - | 24 - 100 µg/kg | 40 - 150 µg/kg | [10] |

| Tetracyclines | Medicated Feed | - | - | 2.8 - 4.2 mg/kg | 4.3 - 5.7 mg/kg | [11] |

| 22 Antibiotics (incl. Tetracyclines) | Animal Foods | - | - | 0.3 µg/kg | 1.0 µg/kg | [12] |

Table 2: Recovery and Precision Data for Tetracycline Analysis

| Analyte | Matrix | Spiked Level | Recovery (%) | Precision (RSD%) | Reference |

| Four Tetracyclines | Chicken Meat | 10 - 200 µg/kg | 97.7 - 102.6 | <4% | [4] |

| Nine Antimicrobials (incl. Tetracycline) | Human Serum | Quality Control Samples | 86.1 - 109.0 | <12.0% | [9] |

| Oxytetracycline | Chicken Muscle | 8 µg/kg | 90.6 - 94.8 | <4.56% | [13] |

| Four Tetracyclines | Animal Feed | 800 µg/kg | Low (not specified) | - | [10] |

| 22 Antibiotics (incl. Tetracyclines) | Animal Foods | Three Levels | 73.8 - 98.5 | 5.8 - 12.4% | [12] |

Experimental Protocols

Protocol 1: Analysis of Tetracycline Residues in Chicken Meat by ID-LC-MS/MS

This protocol is adapted from a method for the accurate determination of four tetracyclines in chicken meat.[4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Homogenization: Weigh 5g of homogenized chicken meat into a 50 mL polypropylene tube.

-

Spiking: Add the deuterated internal standard solution (e.g., tetracycline-d6).

-

Extraction: Add 20 mL of McIlvaine Buffer-EDTA solution. Vortex or shake vigorously.

-

Centrifugation: Centrifuge the sample to separate the supernatant.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge sequentially with methanol and water.

-

Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interferences.

-

Elution: Elute the tetracyclines with an appropriate solvent, such as methanolic oxalic acid.[14]

-

Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Caption: General workflow for Solid-Phase Extraction (SPE) of tetracyclines.

2. LC-MS/MS Conditions

-

LC System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity HSS T3).[15]

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[10][15]

-

Gradient Elution: A gradient program is typically employed to achieve separation of tetracyclines and their epimers.

-

MS System: Tandem quadrupole mass spectrometer (QqQ).

-

Ionization Mode: Electrospray Ionization Positive (ESI+).[10]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 3: Exemplary MRM Transitions for Tetracycline and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Tetracycline | 445 | 410 | 29 | [10] |

| Tetracycline | 445 | 154 | 27 | [10] |

| Tetracycline-d6 | 451 | 416 | ~29 | Inferred |